3-(二氟甲基)-5H,6H,7H,8H-[1,2,4]三唑并[4,3-a]哒嗪二盐酸盐
描述
“3-(difluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride” is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is part of a small molecule library of 5,6,7,8-tetrahydro [1,2,4]triazolo- [4,3-a]pyrazines, which are considered important in medicinal chemistry .
Synthesis Analysis
The synthesis of this compound involves several steps . The process starts with adding ethanol and hydrazine hydrate, followed by dropwise addition of 2-chloropyrazine. The pH value is regulated to 6 and impurities are removed. The next step involves adding chlorobenzene and trifluoroacetic anhydride, and the mixture is heated. Methanesulfonic acid is added into the mixed reaction solution, refluxed, and trifluoroacetic acid is distilled out. The mixture is allowed to react, and reduced pressure concentration is performed until the solution is dried. The pH value is regulated to 12, and organic phases are separated out, and the impurities are removed. The final step involves adding palladium/carbon and an ethanol solution of the product under the protection of nitrogen in a high-pressure kettle .科学研究应用
Pharmaceutical Intermediate for Antidiabetic Drugs
This compound serves as a crucial intermediate in the synthesis of sitagliptin phosphate , a novel antidiabetic drug that inhibits dipeptidyl peptidase-4 (DPP-4). This inhibition enhances the body’s ability to regulate high blood glucose levels. Sitagliptin phosphate, marketed as Januvia, is the first in its class of DPP-4 inhibitors and has a significant market presence .
Synthesis of Heterocyclic Compounds
The triazolopyrazine core of the compound is a valuable scaffold in medicinal chemistry. It’s used to create focused libraries of small molecules that act as building blocks for further synthesis. These libraries can lead to the discovery of new therapeutic agents or chemical labels that elucidate biochemical mechanisms .
Antibacterial Activity
Derivatives of triazolopyrazine, including this compound, have shown promising antibacterial activities. They have been tested against various bacterial strains such as Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentrations (MICs) determined to evaluate their effectiveness .
Inhibition of c-Met Protein Kinase
The compound’s derivatives have been identified as potent inhibitors of the c-Met protein kinase, which is implicated in various types of cancer. Inhibiting c-Met can interfere with cancer cell growth and survival .
Modulation of GABA A Receptors
Some derivatives of this compound have demonstrated activity as allosteric modulators of GABA A receptors. These receptors are critical for inhibitory neurotransmission in the brain, and modulating them can have therapeutic implications for disorders like anxiety and epilepsy .
Polymer Synthesis for Solar Cells
The structural units derived from triazolopyrazine are incorporated into polymers used in solar cells. These polymers contribute to the efficiency and stability of solar cells, making them more viable for renewable energy applications .
安全和危害
作用机制
Target of Action
It is suggested that this compound is a pharmaceutical intermediate used to prepare sitagliptin , a novel antidiabetic drug. Sitagliptin is known to inhibit dipeptidyl peptidase-4 (DPP-4), which plays a crucial role in glucose metabolism .
Mode of Action
Given its role as a sitagliptin intermediate, it can be inferred that it may interact with the dpp-4 enzyme, leading to improved blood glucose levels .
Biochemical Pathways
As a sitagliptin intermediate, it is likely involved in the regulation of the incretin system, a group of metabolic hormones that stimulate a decrease in blood glucose levels .
Result of Action
As a sitagliptin intermediate, it may contribute to the inhibition of dpp-4, leading to increased insulin secretion and decreased glucagon release, thereby reducing blood glucose levels .
属性
IUPAC Name |
3-(difluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F2N4.2ClH/c7-5(8)6-11-10-4-3-9-1-2-12(4)6;;/h5,9H,1-3H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTPDODCKENBEPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NN=C2C(F)F)CN1.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Cl2F2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1803600-63-6 | |
Record name | 3-(difluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。